molecular formula C15H10Cl2N2OS B2983404 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide CAS No. 339014-10-7

2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide

Cat. No.: B2983404
CAS No.: 339014-10-7
M. Wt: 337.22
InChI Key: RSMUEVVDWZBOAM-UHFFFAOYSA-N
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Description

2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

The synthesis of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide typically involves the condensation of 3,4-dichlorobenzamidoxime with an appropriate phenyl methyl sulfide derivative. The reaction is carried out in a superbasic medium, such as sodium hydroxide in dimethyl sulfoxide (DMSO), to facilitate the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide can undergo various chemical reactions, including:

Scientific Research Applications

2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c1-21-13-5-3-2-4-10(13)15-19-18-14(20-15)9-6-7-11(16)12(17)8-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMUEVVDWZBOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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